molecular formula C21H26N2O5S B2557783 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1170300-81-8

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2557783
CAS No.: 1170300-81-8
M. Wt: 418.51
InChI Key: YPANKIFIUNIHOX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is an organic compound of significant interest in both synthetic and applied chemistry. The structural intricacies of this molecule enable diverse reactivity and broad utility across several scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the quinoline derivative: Starting with aniline and ethyl acetoacetate through cyclization.

  • Methoxyacetylation: Acylation using methoxyacetic acid or its derivatives.

  • Sulfonamide formation: Reaction with sulfonyl chloride in the presence of a base. These reactions typically occur under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production processes are optimized for scale and yield. Steps such as continuous flow reactions and solvent recycling are common practices to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The ethoxy and methoxy groups can undergo oxidative cleavage.

  • Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

  • Substitution: Electrophilic aromatic substitution can occur, altering the quinoline ring.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

  • Oxidation products: Aldehydes or carboxylic acids from the oxidation of ethoxy/methoxy groups.

  • Reduction products: Amines from the reduction of nitro groups.

  • Substitution products: Halogenated derivatives through halogenation reactions.

Scientific Research Applications

Chemistry

The compound is useful as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.

Biology

Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

Medicine

Industry

Used in the production of advanced materials, such as polymers and specialty coatings, benefiting from its structural and functional properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The methoxyacetyl and sulfonamide groups play crucial roles in these interactions, facilitating binding to active sites and altering biological pathways.

Comparison with Similar Compounds

Compared to other sulfonamide-containing compounds, 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide offers a unique combination of functional groups that enhance its reactivity and utility in various applications.

Similar Compounds

  • 4-methoxy-N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide: Similar but with an ethoxy group at a different position.

  • 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzenesulfonamide: A chlorinated analog with altered reactivity.

This comprehensive overview highlights the compound's importance in scientific research and potential applications across various fields. It’s a treasure trove of chemical possibilities!

Properties

IUPAC Name

4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-28-20-10-9-18(12-15(20)2)29(25,26)22-17-8-7-16-6-5-11-23(19(16)13-17)21(24)14-27-3/h7-10,12-13,22H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPANKIFIUNIHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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